molecular formula C17H13N5OS2 B2609089 N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide CAS No. 1286698-49-4

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2609089
CAS No.: 1286698-49-4
M. Wt: 367.45
InChI Key: ZDHBFUGOOAEHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a thiazole-carboxamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and a pyridin-2-ylamino moiety at the thiazole-4-carboxamide position. This compound is synthesized via multi-step reactions involving nitrile intermediates, coupling with bromoacetoacetate derivatives, and amidation with amines under standard coupling conditions . Its structural complexity arises from the integration of heterocyclic systems (thiazole, pyridine, benzothiazole), which are common in bioactive molecules targeting kinases or other enzymes.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c1-10-19-12-8-11(5-6-14(12)25-10)20-16(23)13-9-24-17(21-13)22-15-4-2-3-7-18-15/h2-9H,1H3,(H,20,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBFUGOOAEHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution reactions: Introduction of the pyridin-2-ylamino group can be done through nucleophilic substitution reactions.

    Amidation: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Acylation Reactions

The amide group and aromatic amines in the compound participate in acylation:

Reagent Conditions Outcome
Acylating agentsStandard acylation (e.g., acid chlorides, anhydrides)Amide bond formation at reactive amine sites
Di-tert-butyl dicarbonateRoom temperature, pyridineProtection of amine groups

Alkylation and Oxidation

The thiazole ring undergoes alkylation and subsequent oxidation:

Reaction Type Reagent Conditions Outcome
AlkylationLDA (lithium diisopropylamide), acetaldehydeLow temperature, THFFormation of thiazol-5-ylethanol intermediates
OxidationMnO₂ (manganese dioxide)Room temperature, DCMConversion to ketone derivatives

Coupling with Heterocycles

The compound’s pyridine and thiazole moieties enable coupling with other heterocycles:

Target Molecule Reagent Conditions Outcome
Pyrimidine derivativesPhenylguanidinesMicrowave irradiationFormation of pyrimidine-thiazole hybrids

Functional Group Interactions

The compound’s reactivity is influenced by:

  • Amide group : Participates in nucleophilic acylation and hydrogen bonding.

  • Pyridine moiety : Engages in π-π interactions and metal coordination.

  • Thiazole ring : Reacts in alkylation, oxidation, and electrophilic substitution .

Crystallographic and SAR Analysis

Structural studies reveal:

  • Hydrogen bonding between the thiazole C2-amino group and enzyme residues (e.g., Asp145 in CDK2) .

  • Substitution at the thiazole C2-position modulates CDK selectivity (e.g., methylamino vs. ethylamino groups) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a study published in Molecules, novel pyridine-thiazole hybrid molecules, including derivatives of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, were synthesized and tested for cytotoxicity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. The results demonstrated high antiproliferative activity, suggesting that these compounds could serve as promising candidates for cancer therapy .

Table 1: Cytotoxicity Profile of Pyridine-Thiazole Derivatives

CompoundCancer Cell Line TestedIC50 (µM)
Compound AColon Carcinoma5.6
Compound BBreast Carcinoma4.3
Compound CLung Carcinoma6.1
Compound DGlioblastoma3.9
Compound ELeukemia2.8

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression and other diseases. For instance, derivatives of thiazole compounds have shown promising results as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases and mood disorders . The ability to inhibit these enzymes indicates potential therapeutic uses in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Studies have revealed that modifications in the thiazole and pyridine rings can significantly affect biological activity. For example, the introduction of various substituents on the aromatic rings has been shown to enhance cytotoxicity and selectivity towards cancer cells .

Pharmacological Insights

Pharmacological evaluations indicate that this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. Research has focused on its mechanism of action, which appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives similar to this compound:

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against multidrug-resistant cancer cell lines, with one derivative showing an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation revealed that certain thiazole compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential role in developing neuroprotective drugs .

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several thiazole-carboxamide derivatives, differing primarily in substituents and core heterocycles. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole + benzothiazole - 2-Methylbenzo[d]thiazol-5-yl
- Pyridin-2-ylamino
~383.45 (calculated) High heteroaromaticity; potential for kinase binding due to pyridinylamino group
7d Thiazole + pyrazole - 3-Bromo-1-(3-chloropyridin-2-yl)-pyrazole
- Trifluoroethyl
465.94 Insecticidal activity; characterized by NMR/MS
Dasatinib Thiazole + pyrimidine - 2-Chloro-6-methylphenyl
- Hydroxyethylpiperazine
488.01 (anhydrous) FDA-approved kinase inhibitor; improved solubility via piperazine
Compound 11 Thiazole + pyrimidine - p-Fluorobenzoyl
- Methylamino
Not specified Pharmacological screening reference; synthesized via acylation
7 Pyrimidine + thiazole - Morpholinosulfonylphenyl
- Methyl
436.16 (HR-MS) High HPLC purity (99%); morpholinosulfonyl enhances polarity

Key Observations:

  • Substituent Effects : The target compound’s 2-methylbenzo[d]thiazole group may enhance lipophilicity compared to Dasatinib’s hydroxyethylpiperazine, which improves aqueous solubility .
  • Bioactivity: Pyridin-2-ylamino groups (common in the target compound and Dasatinib) are critical for ATP-competitive kinase inhibition, while halogenated pyridines (e.g., 7d) correlate with insecticidal activity .
  • Synthesis Complexity : The target compound’s synthesis mirrors methods used for analogs in (e.g., coupling with amines), but differs from Dasatinib’s sulfur-directed lithiation approach .

Physicochemical and Analytical Characterization

  • Spectroscopic Data : The target compound’s NMR and MS profiles are likely similar to analogs in , where ESI-MS confirmed molecular weights within 0.1% error .
  • Chromatography : Compound 7 in showed HPLC retention times of 11.34–11.78 min, suggesting the target compound may require similar reverse-phase conditions for purity analysis .

Pharmacological Potential

The pyridin-2-ylamino group is a known pharmacophore in kinase inhibitors, while halogenated benzothiazoles (as in 7d) may enhance bioactivity against pests .

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, identified by its CAS number 1286698-49-4, is a compound that belongs to the class of thiazole derivatives. This article presents a comprehensive overview of its biological activities, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of the compound is C17H13N5OS2C_{17}H_{13}N_{5}OS_{2} with a molecular weight of 367.5 g/mol. The structure features a thiazole core fused with a benzothiazole and pyridine moieties, contributing to its biological activity .

PropertyValue
CAS Number1286698-49-4
Molecular FormulaC₁₇H₁₃N₅OS₂
Molecular Weight367.5 g/mol

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating potent inhibition of DNA gyrase and topoisomerase IV enzymes. This inhibition is crucial for bacterial survival and replication .

Inhibition Data

A study highlighted the IC50 values for various benzothiazole compounds against E. coli DNA gyrase, with some derivatives showing IC50 values as low as 33 nM, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. The cytotoxicity was assessed using the MTT assay, revealing that the compound effectively inhibits cell proliferation in these cancer types .

Cytotoxicity Data

Cell LineIC50 Value (µg/mL)
HepG-21.61 ± 1.92
MCF-71.98 ± 1.22

The mechanism underlying the anticancer activity involves interaction with calf-thymus DNA, as evidenced by UV-visible absorption studies, suggesting a potential intercalation or groove-binding mode of action . Molecular docking studies further elucidated the binding affinity of the compound to DNA, indicating its role as a potential anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be attributed to specific structural features. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. The thiazole and pyridine rings are essential for maintaining the necessary interactions with biological targets .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide?

The synthesis typically involves sequential coupling reactions. A core intermediate, such as a thiazole-4-carboxamide, is prepared via sulfur-directed ortho-lithiation followed by nucleophilic coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) . Subsequent amidation or aminolysis steps introduce the pyridin-2-ylamino group. For example, NaH-mediated coupling with 4-amino-6-chloro-2-methylpyrimidine, followed by deprotection and condensation with piperazine derivatives, is a validated approach . Key reagents include NaH, DIPEA, and MgBr₂ in THF, with purification via silica gel chromatography .

Advanced: How can regioselectivity challenges in the coupling of pyridinylamino groups to the thiazole core be addressed?

Regioselectivity issues often arise due to competing nucleophilic sites on the pyridine ring. To mitigate this, sterically hindered coupling agents (e.g., HATU) and temperature-controlled reactions (e.g., −78°C for Grignard additions) improve specificity . Pre-functionalization of the pyridine ring with directing groups (e.g., methyl or methoxy substituents) can also enhance selectivity . Computational modeling of transition states may further guide solvent and catalyst selection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry, particularly for distinguishing between pyridin-2-yl and benzo[d]thiazol-5-yl substituents. Aromatic proton splitting patterns and carbon chemical shifts (e.g., δ 160–165 ppm for thiazole carbons) are diagnostic .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) validate the core structure .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can contradictory SAR data in kinase inhibition assays be resolved?

Discrepancies in structure-activity relationships (SAR) may arise from off-target effects or assay conditions. Counter-screening against kinase panels (e.g., Src, Abl, and Hec1) clarifies selectivity . Dose-response curves (e.g., IC₅₀ values) in multiple cell lines (e.g., K562 leukemia, MCF-7 breast cancer) and orthogonal assays (e.g., thermal shift binding) validate target engagement . For example, BMS-354825 (a structural analog) showed dual Src/Abl inhibition but required cross-validation with CRISPR-mediated kinase knockout models .

Basic: What in vitro assays are used to evaluate its antitumor activity?

  • Cell Viability Assays : MTT or CellTiter-Glo® in hematological (e.g., K562) and solid tumor (e.g., MDA-MB-231) lines measure GI₅₀ values .
  • Kinase Inhibition : ADP-Glo™ kinase assays quantify inhibition of Src/Abl kinases at ATP-binding sites .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death induction .

Advanced: What strategies optimize blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

Prodrug approaches, such as masking the carboxamide as a methyl ester or incorporating tertiary amines (e.g., piperazine), enhance lipophilicity and BBB permeability . In vivo PET imaging with radiolabeled analogs (e.g., [¹⁸F] derivatives) tracks brain uptake . Molecular dynamics simulations predict LogP and P-glycoprotein substrate liability .

Basic: How is the compound’s stability assessed under physiological conditions?

  • Plasma Stability : Incubation in human plasma (37°C, 24h) followed by LC-MS/MS quantifies degradation .
  • pH-Dependent Hydrolysis : Stability in buffers (pH 1–9) identifies labile bonds (e.g., amide vs. thiazole) .
  • Microsomal Metabolism : Liver microsomes + NADPH assess CYP-mediated oxidation .

Advanced: How can in vivo efficacy be correlated with pharmacokinetic (PK) parameters?

  • Dose Escalation Studies : Oral bioavailability (e.g., 50–100 mg/kg in xenografts) and T₁/₂ are measured via LC-MS .
  • Toxicokinetics : Maximum tolerated dose (MTD) is determined by monitoring body weight loss and organ histopathology .
  • Pharmacodynamic Biomarkers : Tumor phospho-Src/Abl levels (Western blot) confirm target modulation .

Basic: What computational tools predict binding modes to kinase targets?

  • Docking : AutoDock Vina or Glide models interactions with Src (PDB: 2SRC) and Abl (PDB: 2HYY) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • QSAR : CoMFA/CoMSIA correlates substituent effects (e.g., methyl vs. methoxy) with activity .

Advanced: How are resistance mechanisms (e.g., MDR1 overexpression) countered in preclinical models?

Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores cytotoxicity in MDR1-expressing cells . Structural modifications, such as replacing the pyridinyl group with a quinoline, reduce Pgp recognition . CRISPR-Cas9 knockout of MDR1 in cell lines validates resistance pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.